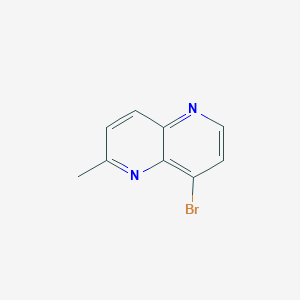

8-Bromo-2-methyl-1,5-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2 |

|---|---|

Molecular Weight |

223.07 g/mol |

IUPAC Name |

8-bromo-2-methyl-1,5-naphthyridine |

InChI |

InChI=1S/C9H7BrN2/c1-6-2-3-8-9(12-6)7(10)4-5-11-8/h2-5H,1H3 |

InChI Key |

DEMIAMABXRJDIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CN=C2C=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 2 Methyl 1,5 Naphthyridine and Analogous 1,5 Naphthyridine Derivatives

Foundational Cyclization Reactions for 1,5-Naphthyridine (B1222797) Core Formation

The construction of the 1,5-naphthyridine framework is central to accessing its various derivatives. Several classical and modern cyclization strategies have been developed to achieve this, each offering distinct advantages in terms of starting material availability, substituent tolerance, and reaction conditions.

Skraup-Type Syntheses and Adaptations for 1,5-Naphthyridines

The Skraup reaction, a cornerstone in quinoline (B57606) synthesis, has been effectively adapted for the preparation of 1,5-naphthyridines. chemicalbook.com This method typically involves the reaction of a 3-aminopyridine (B143674) with glycerol (B35011), an oxidizing agent, and a dehydrating agent like sulfuric acid. The reaction proceeds through the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the aromatic 1,5-naphthyridine ring.

A variety of oxidizing agents can be employed, including nitrobenzene, arsenic acid, and sodium m-nitrobenzenesulfonate (B8546208), with the latter often providing better yields and reproducibility. nih.gov For instance, the reaction of 3-aminopyridine with glycerol using sodium m-nitrobenzenesulfonate as the oxidant can produce the parent 1,5-naphthyridine. nih.gov Modifications of the Skraup reaction have also been used to prepare substituted 1,5-naphthyridines. For example, reacting 3-amino-4-methylpyridine (B17607) with acetaldehyde (B116499) can yield 2,8-dimethyl-1,5-naphthyridine. nih.gov

| Starting Aminopyridine | Reagent | Product | Reference |

| 3-Aminopyridine | Glycerol, Sodium m-nitrobenzenesulfonate | 1,5-Naphthyridine | nih.gov |

| 3-Amino-4-methylpyridine | Acetaldehyde | 2,8-Dimethyl-1,5-naphthyridine | nih.gov |

Friedländer Condensation and its Variants in Naphthyridine Construction

The Friedländer annulation is another powerful tool for constructing the 1,5-naphthyridine skeleton. This reaction involves the condensation of an ortho-amino-substituted pyridine (B92270) aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or ester). sigmaaldrich.com The reaction is typically catalyzed by an acid or a base.

For example, the condensation of 2-aminonicotinaldehyde with a ketone under basic conditions can afford a 1,8-naphthyridine (B1210474) derivative, a regioisomer of the 1,5-naphthyridine system. organic-chemistry.org However, the principles of the Friedländer reaction are broadly applicable to the synthesis of various naphthyridine isomers, including 1,5-naphthyridines, by selecting the appropriate aminopyridine precursor. sigmaaldrich.com The use of ionic liquids as both solvent and catalyst has been explored to promote the Friedländer reaction for the synthesis of 1,8-naphthyridines, suggesting a greener alternative to traditional methods. Microwave-assisted, solvent-free conditions have also been successfully employed. organic-chemistry.org

| Aminopyridine Derivative | Carbonyl Compound | Catalyst/Conditions | Product Type | Reference |

| 2-Aminonicotinaldehyde | Various ketones | DABCO, Microwave | 1,8-Naphthyridines | organic-chemistry.org |

| 2-Amino-3-pyridinecarboxaldehyde | 2-Phenylacetophenone | Ionic Liquid [Bmmim][Im] | 1,8-Naphthyridine derivative |

Gould-Jacobs and Conrad-Limpach Reactions for 1,5-Naphthyridine Assembly

The Gould-Jacobs and Conrad-Limpach reactions provide access to 4-hydroxy-1,5-naphthyridine derivatives, which are valuable intermediates for further functionalization.

The Gould-Jacobs reaction involves the initial condensation of a 3-aminopyridine with a diethyl ethoxymethylenemalonate or a similar malonic ester derivative. This is followed by a thermal cyclization to form a 4-hydroxy-1,5-naphthyridine-3-carboxylate ester, which can then be saponified and decarboxylated to yield the corresponding 4-hydroxy-1,5-naphthyridine.

The Conrad-Limpach reaction utilizes the condensation of a 3-aminopyridine with a β-ketoester. The reaction conditions, particularly temperature, can influence the regioselectivity of the initial condensation. Subsequent thermal cyclization of the intermediate enamine affords a 4-hydroxy-1,5-naphthyridine. This method has been extended to the use of Meldrum's acid in place of β-ketoesters. nih.gov

| Reaction | Aminopyridine Reactant | Second Reactant | Key Intermediate/Product | Reference |

| Gould-Jacobs | 3-Aminopyridine | Diethyl ethoxymethylenemalonate | 4-Hydroxy-1,5-naphthyridine-3-carboxylate | |

| Conrad-Limpach | 3-Aminopyridine | β-Ketoester | 4-Hydroxy-1,5-naphthyridine | |

| Conrad-Limpach (variant) | 3-Aminopyridine derivatives | Meldrum's acid | 8-Hydroxy-1,5-naphthyridinones | nih.gov |

Povarov Reaction and Other Hetero-Diels-Alder Approaches

The Povarov reaction, a type of aza-Diels-Alder reaction, offers a convergent approach to the synthesis of tetrahydro-1,5-naphthyridine derivatives. This reaction is a formal [4+2] cycloaddition between an imine, typically generated in situ from a 3-aminopyridine and an aldehyde, and an electron-rich alkene. The resulting tetrahydro-1,5-naphthyridines can subsequently be oxidized to the fully aromatic 1,5-naphthyridine.

Lewis acids are often required to catalyze the Povarov reaction by activating the imine towards nucleophilic attack by the alkene. This methodology allows for the construction of a substituted 1,5-naphthyridine ring with control over stereochemistry in the initial cycloadduct. The hetero-Diels-Alder reaction, in a broader sense, encompasses cycloadditions where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, providing a versatile route to various heterocyclic systems, including the 1,5-naphthyridine core.

| Reaction Type | Reactant 1 (from) | Reactant 2 | Product Type | Reference |

| Povarov Reaction | 3-Aminopyridine + Aldehyde | Electron-rich alkene | Tetrahydro-1,5-naphthyridine | |

| Hetero-Diels-Alder | Aza-diene | Dienophile | Heterocyclic cycloadduct |

Multicomponent Reaction Strategies for Naphthyridine Synthesis

Multicomponent reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex molecules, including 1,5-naphthyridine derivatives, in a single synthetic operation. sigmaaldrich.com These reactions combine three or more starting materials in a one-pot process, offering advantages in terms of atom economy, reduced waste, and simplified purification procedures.

While specific examples for the direct synthesis of 8-bromo-2-methyl-1,5-naphthyridine via an MCR are not prevalent, the general principles of MCRs have been applied to construct various substituted naphthyridine scaffolds. For instance, a three-component reaction of 2-aminopyridines, malononitrile (B47326) or its ester derivatives, and various aldehydes can lead to the formation of 1,8-naphthyridine derivatives. The development of novel MCRs remains an active area of research for the streamlined synthesis of diverse heterocyclic libraries.

Regioselective Introduction of the Bromine Substituent at Position 8

The synthesis of this compound necessitates the regioselective introduction of a bromine atom at the C8 position. A common and effective strategy to achieve this involves the synthesis of an 8-hydroxy-1,5-naphthyridine intermediate, followed by conversion of the hydroxyl group to a bromide.

The Conrad-Limpach reaction, as previously discussed, can be employed to synthesize 8-hydroxy-1,5-naphthyridinones by reacting a suitably substituted 3-aminopyridine with Meldrum's acid. nih.gov The resulting 8-hydroxy-1,5-naphthyridinone can then be treated with a brominating agent to install the bromine at the 8-position. Reagents such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) are commonly used for the conversion of hydroxyl groups on heteroaromatic rings to bromides. nih.gov For example, 1,5-naphthyridine bromide derivatives have been prepared by refluxing the corresponding hydroxyl derivatives in neat phosphorus tribromide. nih.gov This two-step sequence provides a reliable pathway for the regioselective synthesis of 8-bromo-substituted 1,5-naphthyridines.

An alternative approach could involve the direct bromination of a pre-formed 2-methyl-1,5-naphthyridine (B1205038). However, controlling the regioselectivity of electrophilic aromatic substitution on the 1,5-naphthyridine ring can be challenging due to the presence of two nitrogen atoms which deactivate the ring towards electrophilic attack and direct substituents to specific positions. Therefore, the synthesis via an 8-hydroxy intermediate often offers a more controlled and predictable route to the desired this compound.

| Precursor | Reagent | Product | Reference |

| 8-Hydroxy-1,5-naphthyridinone | Phosphorus tribromide (PBr₃) | 8-Bromo-1,5-naphthyridinone | nih.gov |

| 8-Hydroxy-1,5-naphthyridine derivative | Phosphorus oxybromide (POBr₃) | 8-Bromo-1,5-naphthyridine derivative | nih.gov |

Direct Halogenation Protocols for 1,5-Naphthyridines

Direct halogenation of the 1,5-naphthyridine ring system is a fundamental approach for introducing halogen atoms, which can then serve as handles for further functionalization.

Bromination of the parent 1,5-naphthyridine can be achieved using bromine in acetic acid. nih.gov This method provides a direct route to brominated derivatives. Another common and effective brominating agent is N-bromosuccinimide (NBS). nih.govwikipedia.org NBS is often preferred due to its milder nature and selectivity. wikipedia.orgmasterorganicchemistry.com For instance, the reaction of a methyl-substituted 1,5-naphthyridine with NBS can lead to the corresponding bromomethyl derivative. nih.gov

The reaction conditions for direct halogenation can be tailored to control the degree and position of substitution. For example, treating 1,5-dialkyl-1,5-naphthyridine-2,6-diones with bromine results in dibromination at the 3 and 7 positions. nih.gov Similarly, electron-rich aromatic compounds, including various aromatic heterocycles, can be effectively brominated using NBS, with solvents like DMF promoting high para-selectivity. wikipedia.org

Bromination through Functional Group Interconversion (e.g., from Hydroxyl or Halogenated Precursors)

An alternative to direct halogenation is the conversion of existing functional groups, most notably hydroxyl groups, into bromine atoms. This is a powerful strategy, particularly when the precursor hydroxynaphthyridines are readily accessible.

A common method involves the treatment of hydroxynaphthyridine derivatives with phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃). nih.gov For example, refluxing a hydroxyl-substituted 1,5-naphthyridine with neat phosphorus tribromide can yield the corresponding bromo-1,5-naphthyridine. nih.gov Similarly, 4,8-dibromo-1,5-naphthyridine (B11799114) can be synthesized from 1,5-naphthyridine-4,8(1H,5H)-dione using POBr₃. nih.gov

This approach is not limited to hydroxyl groups. Other halogenated precursors can also be used. For instance, a bromo-substituted 1,5-naphthyridine can be subjected to nucleophilic aromatic substitution with various amines to introduce new functionalities. researchgate.net

| Precursor | Reagent | Product | Reference |

| Hydroxy-1,5-naphthyridine | PBr₃ | Bromo-1,5-naphthyridine | nih.gov |

| 1,5-Naphthyridine-4,8(1H,5H)-dione | POBr₃ | 4,8-Dibromo-1,5-naphthyridine | nih.gov |

| 8-Bromo-1,6-naphthyridin-5(6H)-one | POCl₃ | 8-Bromo-5-chloro-1,6-naphthyridine | chemicalbook.com |

Ortho-Metalation Directed Bromination Strategies

Directed ortho-metalation (DoM) offers a highly regioselective method for the functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with an electrophile, such as a bromine source, to introduce a bromine atom at a specific site.

Common DMGs include methoxy, tertiary amine, and amide groups. wikipedia.org The choice of the organolithium reagent, typically n-butyllithium, sec-butyllithium, or tert-butyllithium, and the reaction conditions are crucial for the success of the reaction. baranlab.org While direct examples of ortho-metalation directed bromination specifically for this compound are not prevalent in the provided search results, the general principle is widely applicable to heterocyclic systems. For π-deficient heterocycles like pyridine, a DMG is generally required for successful ortho-lithiation. uwindsor.ca

Strategies for Methyl Group Incorporation at Position 2

The introduction of a methyl group at the C-2 position of the 1,5-naphthyridine ring is a key step in the synthesis of the target compound. This can be achieved either by starting with a methylated precursor in a cyclization reaction or by direct functionalization of the pre-formed naphthyridine core.

Utilization of Methylated Precursors in Cyclization Reactions

A common and effective strategy for synthesizing 2-methyl-1,5-naphthyridines is through cyclization reactions that employ precursors already containing the methyl group. The Skraup and Friedländer reactions are classic examples of such cyclizations. nih.govresearchgate.net

In a modified Skraup reaction, 3-aminopyridine can be reacted with crotonaldehyde (B89634) to yield 2-methyl-1,5-naphthyridine. thieme-connect.de Similarly, the Friedländer synthesis can be employed by condensing an o-aminoaromatic aldehyde with a ketone containing an α-methyl group, such as acetone (B3395972), to construct the 2-methyl-substituted pyridine ring of the naphthyridine. acs.orgnih.gov For example, the reaction of 2-aminonicotinaldehyde with acetone can produce 2-methyl-1,8-naphthyridine, a close analog of the target scaffold. acs.org

| Cyclization Reaction | Reactants | Product | Reference |

| Modified Skraup | 3-Aminopyridine, Crotonaldehyde | 2-Methyl-1,5-naphthyridine | thieme-connect.de |

| Friedländer | 2-Aminonicotinaldehyde, Acetone | 2-Methyl-1,8-naphthyridine | acs.org |

| Friedländer | 2-Aminonicotinaldehyde, 1-Ethylpiperidin-4-one | 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b] uwindsor.caresearchgate.netnaphthyridine | nih.gov |

Direct Alkylation or Functionalization Approaches at the C-2 Position

Direct introduction of a methyl group onto a pre-existing 1,5-naphthyridine ring is a less common but viable approach. Metalation of the C-2 position followed by quenching with a methylating agent is a potential route. For instance, 2-methyl-1,5-naphthyridines can be metalated at the methyl group using a strong base like potassium bis(trimethylsilyl)amide, and the resulting anion can be reacted with various electrophiles. nih.gov While this example functionalizes the existing methyl group, a similar principle could be applied to introduce a methyl group at an activated C-2 position.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. While specific catalytic syntheses for this compound are not explicitly detailed in the search results, several catalytic approaches are relevant to the synthesis of substituted naphthyridines.

For instance, the Friedländer synthesis of 1,8-naphthyridines can be catalyzed by choline (B1196258) hydroxide (B78521) in water, offering a green and efficient method. acs.orgnih.gov Lewis acids such as N-bromosulfonamides have also been used to catalyze the three-component synthesis of 1,8-naphthyridine derivatives. organic-chemistry.orgresearchgate.net Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed in the synthesis of functionalized 1,5-naphthyridines, often starting from halogenated precursors. mdpi.com Gold-catalyzed intramolecular cyclization has also been developed for the synthesis of related dihydronaphthyridine systems. rsc.org These catalytic strategies highlight the potential for developing more sophisticated and efficient routes to this compound.

| Catalyst Type | Reaction | Relevance | Reference |

| Choline Hydroxide | Friedländer Synthesis of 1,8-Naphthyridines | Green and efficient synthesis of naphthyridine core | acs.orgnih.gov |

| N-Bromosulfonamides | Three-component synthesis of 1,8-Naphthyridines | Lewis acid catalysis for naphthyridine formation | organic-chemistry.orgresearchgate.net |

| Palladium Catalysts | Suzuki-Miyaura Coupling | Functionalization of bromo-naphthyridines | mdpi.com |

| Gold Catalysts | Intramolecular Cyclization | Synthesis of related dihydronaphthyridine systems | rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions for Naphthyridine Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in organic synthesis. mdpi.comnih.gov These methods are widely applied to the 1,5-naphthyridine core, allowing for precise modification at specific positions, often starting from halogenated derivatives. nih.govresearchgate.net

The Suzuki-Miyaura coupling reaction is a robust method for creating C-C bonds by reacting an organoboron compound (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. masterorganicchemistry.comacs.org This reaction has been effectively used to introduce aryl and other organic moieties onto the 1,5-naphthyridine ring. nih.gov For example, 7-aryl-1,5-naphthyridine derivatives have been synthesized via a palladium-catalyzed Suzuki-Miyaura reaction between a halogenated 1,5-naphthyridine and various boronic acids or esters, yielding products in low to good yields. nih.gov This methodology is also applicable for creating advanced materials, such as the synthesis of poly[1,5-naphthyridine-(3-hexylthiophene)] semi-conducting polymers through the coupling of 2,6-dibromo-1,5-naphthyridine (B3266353) with a thiophene-diboronic ester, a reaction that can be enhanced with microwave assistance. nih.gov The choice of palladium catalyst and ligands is crucial, with systems based on N-heterocyclic carbenes (NHCs) showing notable activity. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling on 1,5-Naphthyridine Scaffolds

| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 7-halo-1,5-naphthyridine derivative | Arylboronic acid/ester | Palladium catalyst | 7-Aryl-1,5-naphthyridine derivative | Low to Good | nih.gov |

| 2,6-Dibromo-1,5-naphthyridine | 3-Hexylthiophene-2,5-diboronic ester | Pd catalyst, conventional or microwave heating | Poly[1,5-naphthyridine-(3-hexylthiophene)] | Not specified | nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

The Stille coupling involves the reaction of an organostannane (organotin compound) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.org This reaction is a valuable tool for both the synthesis and functionalization of the 1,5-naphthyridine ring. nih.gov One synthetic approach utilizes a Stille cross-coupling reaction between a chloronitropyridine and tributyl(1-ethoxyvinyl)tin, which, after several steps including cyclization, yields the 1,5-naphthyridine ring. nih.gov Furthermore, Stille coupling has been employed to elaborate the 1,5-naphthyridine core by coupling chloro-substituted 1,5-naphthyridines with reagents like 2-(tri-n-butylstannyl)pyridine to produce new bidentate ligands. acs.org While effective, the toxicity of organotin reagents is a significant consideration for this method. wikipedia.org

Table 2: Application of Stille Coupling in 1,5-Naphthyridine Synthesis

| Starting Material | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Chloronitropyridine | Tributyl(1-ethoxyvinyl)tin | Palladium catalyst | 1,5-Naphthyridine ring system | nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

The Heck and Negishi reactions are also prominent palladium-catalyzed methods for C-C bond formation on the 1,5-naphthyridine scaffold. nih.gov The Heck reaction couples an unsaturated halide with an alkene. masterorganicchemistry.com It has been used in a sequence where a substituted aminopyridine undergoes a Heck reaction with an acrylate, followed by cyclization to form a 1,5-naphthyridinone derivative. nih.gov The Negishi reaction, which couples an organozinc compound with an organic halide, has also been applied to prepare functionalized 1,5-naphthyridines. nih.govacs.org These reactions expand the toolbox for creating complex derivatives from simpler halogenated precursors. nih.gov

The Buchwald-Hartwig amination is the premier palladium-catalyzed method for forming carbon-nitrogen (C-N) bonds, coupling amines with aryl halides or triflates. mychemblog.comwikipedia.orglibretexts.org This reaction has become indispensable for synthesizing aryl amines and is a significant improvement over harsher classical methods. wikipedia.org In the context of 1,5-naphthyridines, it provides a direct route to amino-substituted derivatives. For instance, 2-amino-1,5-naphthyridine derivatives can be synthesized via the Buchwald-Hartwig amination of the corresponding 2-triflate-1,5-naphthyridine with various amines. nih.gov This transformation typically requires a palladium catalyst and a specialized phosphine (B1218219) ligand, such as XantPhos, to proceed efficiently. nih.gov The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the arylamine product. mychemblog.comlibretexts.org

Table 3: Buchwald-Hartwig Amination for 1,5-Naphthyridine Derivatives

| Substrate | Amine | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|

| 2-Triflate-1,5-naphthyridine | Various amines | Palladium catalyst / XantPhos | 2-Amino-1,5-naphthyridine derivative | nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

Transition-Metal-Free Synthetic Protocols

While transition-metal catalysis is dominant, the development of metal-free synthetic routes is a growing area of interest due to cost, sustainability, and toxicity concerns. For naphthyridine synthesis, several transition-metal-free protocols have been reported. One such method is a visible-light-catalyzed, metal-free cross-coupling of 3-isocyano-2-phenylquinoline with bromobenzene (B47551) to produce dibenzo[b,h] nih.govwikipedia.orgnaphthyridines, using Rhodamine 6G as an inexpensive organic photocatalyst. mdpi.com Another example involves the partial reduction of 1,5-naphthyridine to its tetrahydro derivative using trichlorosilane (B8805176) hydride in a metal-free transfer hydrogenation process. nih.gov Additionally, a practical and chemoselective α-methylation of 1,8-naphthyridines has been achieved using DMSO as the methyl source under transition-metal-free conditions. rsc.org

Modern Methodological Enhancements in 1,5-Naphthyridine Synthesis

Modern organic synthesis continually seeks to improve efficiency, selectivity, and environmental sustainability. In the synthesis of 1,5-naphthyridines, several enhancements have been developed. The use of microwave irradiation to accelerate reactions, such as the Suzuki-Miyaura coupling, is a notable advancement that can significantly reduce reaction times. nih.gov

The development of one-pot and cascade reactions represents a major stride in synthetic efficiency. mdpi.com For example, a Heck reaction followed by an intermolecular Buchwald-Hartwig amination allows for the synthesis of complex indoles from simple starting materials in a single sequence. nih.gov Another modern approach involves the use of environmentally benign solvent systems. A gram-scale synthesis of 1,8-naphthyridines via the Friedlander reaction has been reported in water, using an inexpensive and biocompatible ionic liquid as a catalyst, offering a green alternative to traditional methods that require harsh conditions and organic solvents. acs.org

Furthermore, the design of sophisticated ligands has been crucial for improving the scope and efficiency of catalytic reactions like the Buchwald-Hartwig amination. wikipedia.orgyoutube.com These modern enhancements not only expand the range of accessible 1,5-naphthyridine derivatives but also align with the principles of green chemistry by minimizing waste and energy consumption. nih.gov

Microwave-Assisted Organic Synthesis of Naphthyridine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tsijournals.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including naphthyridine derivatives.

The application of microwave irradiation can be particularly advantageous in nucleophilic substitution reactions on halogenated naphthyridines. For example, chlorinated 1,5-naphthyridines have been used as precursors for a variety of amino-substituted derivatives through microwave-assisted reactions with appropriate amines. nih.gov This approach allows for the rapid generation of a library of compounds for biological screening.

The Friedländer condensation, a key reaction for forming the naphthyridine ring, has also been adapted to microwave conditions. tsijournals.com For instance, the synthesis of 1,8-naphthyridines (an isomeric form of 1,5-naphthyridines) has been efficiently achieved by the microwave-assisted reaction of 2-aminonicotinaldehyde with various active methylene compounds in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). tsijournals.com This solvent-free approach not only reduces reaction times to a few minutes but also simplifies the work-up procedure and minimizes solvent waste. tsijournals.com

The table below summarizes representative examples of microwave-assisted synthesis of naphthyridine derivatives, illustrating the efficiency of this methodology.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminonicotinaldehyde, Ethyl acetoacetate | DABCO, Microwave | 2-Methyl-3-ethoxycarbonyl-1,8-naphthyridine | 86 | tsijournals.com |

| 2-Aminonicotinaldehyde, Malononitrile | DABCO, Microwave | 2-Amino-3-cyano-1,8-naphthyridine | 84 | tsijournals.com |

| 2-Aminonicotinaldehyde, Acetylacetone | DABCO, Microwave | 2-Methyl-3-acetyl-1,8-naphthyridine | 78 | tsijournals.com |

| 2-Aminonicotinaldehyde, Ethyl cyanoacetate | DABCO, Microwave | 2-Amino-3-ethoxycarbonyl-1,8-naphthyridine | 82 | tsijournals.com |

Green Chemistry Principles in Naphthyridine Production

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and utilize renewable resources. acs.org In the context of naphthyridine synthesis, this has led to the development of methodologies that employ aqueous media, avoid hazardous catalysts, and operate under mild conditions.

One notable example is the one-pot, three-component synthesis of chromeno[4,3-b] nih.govresearchgate.netnaphthyridine derivatives. This reaction proceeds in high yields in aqueous media, using sulfamic acid as a catalyst at 100°C. mdpi.com The process involves the condensation of a 3-aminopyridine, an arylaldehyde, and 4-hydroxycoumarin, demonstrating the feasibility of constructing complex heterocyclic systems in water. mdpi.com

Furthermore, catalyst-free approaches in aqueous media represent a significant advancement in green synthesis. acs.org While not yet specifically reported for this compound, the synthesis of 1,8-naphthyridines has been achieved in water using a biocompatible ionic liquid, choline hydroxide, as a catalyst. acs.org This method allows for gram-scale synthesis at room temperature or slightly elevated temperatures (50°C), with easy product separation. acs.org The development of completely catalyst-free systems in water at ambient temperature for the synthesis of related heterocyclic systems, such as pyrido[2,3-d:6,5-d']dipyrimidines, highlights the potential for extending these green protocols to the synthesis of 1,5-naphthyridine derivatives. acs.org These methods offer significant advantages in terms of reduced environmental impact and simplified experimental procedures. acs.org

The following table presents examples of 1,5-naphthyridine and related heterocyclic syntheses that adhere to green chemistry principles.

| Reactants | Conditions | Product | Yield (%) | Reference |

| 3-Aminopyridine, Arylaldehydes, 4-Hydroxycoumarin | Sulfamic acid, Water, 100°C | Chromeno[4,3-b] nih.govresearchgate.netnaphthyridine derivatives | High | mdpi.com |

| 2-Aminonicotinaldehyde, Acetone | Choline hydroxide (1 mol%), Water, 50°C | 2-Methyl-1,8-naphthyridine | Excellent | acs.org |

| Barbituric acid, Aniline, 4-Nitrobenzaldehyde | Water, Room Temperature | Functionalized pyrido[2,3-d:6,5-d']dipyrimidine | Good to Excellent | acs.org |

Reactivity and Synthetic Transformations of 8 Bromo 2 Methyl 1,5 Naphthyridine Systems

Transformations Involving the Bromine Substituent

The carbon-bromine bond at the 8-position is a key functional handle for introducing structural diversity. This is primarily achieved through nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and directed metalation.

Nucleophilic aromatic substitution (SNA Ar) on the 1,5-naphthyridine (B1222797) ring is a viable method for the displacement of the bromine atom with various nucleophiles. The electron-deficient nature of the naphthyridine ring system facilitates this type of reaction. For instance, series of 2,8-disubstituted-1,5-naphthyridine analogues have been synthesized by subjecting the brominated key intermediate to nucleophilic aromatic substitution with a variety of amines in the presence of cesium carbonate at elevated temperatures. mdpi.com This approach has been instrumental in the development of inhibitors of Plasmodium protein kinases. mdpi.com

The reactivity in SNA Ar reactions is influenced by the nature of the leaving group, with the order of reactivity typically being F > Cl > Br > I. masterorganicchemistry.com Although bromine is less reactive than fluorine, its displacement is still readily achievable under appropriate conditions. This method provides a direct route to amino-substituted 1,5-naphthyridines, which are of significant interest in medicinal chemistry. mdpi.comnih.gov

| Reactant | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| 8-Bromo-2-methyl-1,5-naphthyridine | Amines, Cs2CO3, 110 °C | 8-Amino-2-methyl-1,5-naphthyridine derivatives | mdpi.com |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the this compound scaffold is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl substituents at the 8-position. The coupling of 8-bromo-2-methoxy- nih.govresearchgate.netnaphthyridine with various boronic acids has been demonstrated to proceed in high yields. nih.gov For example, the reaction with 2-chlorophenylboronic acids has been used as a key step in the synthesis of canthin-6-ones. nih.gov Similarly, a one-pot protocol involving a sequential Suzuki-Miyaura coupling followed by a copper-catalyzed amidation has been developed for the efficient synthesis of 6H-indolo[3,2,1-de] nih.govresearchgate.netnaphthyridin-6-ones. nih.gov The Suzuki reaction offers a broad substrate scope and is a reliable method for the synthesis of new 1,5-naphthyridine derivatives. researchgate.net

Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups. The palladium-catalyzed reaction of aryl bromides with olefins is a well-established method for forming carbon-carbon bonds. mdpi.comthieme-connect.de While specific examples for this compound are not extensively detailed in the provided search results, the general applicability of Heck reactions to aryl bromides suggests its potential for modifying this scaffold. mdpi.comthieme-connect.deresearchgate.netresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds. It allows for the coupling of the 8-bromo-1,5-naphthyridine core with a wide range of amines. chemspider.comresearchgate.net The use of specific phosphine (B1218219) ligands, such as XantPhos, is often crucial for achieving high yields in the amination of related 2-chloro-1,5-naphthyridines. mdpi.com This reaction is a key strategy for synthesizing amino-substituted 1,5-naphthyridines. mdpi.comresearchgate.net

| Reaction Type | Reactant | Coupling Partner | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 8-Bromo-2-methoxy- nih.govresearchgate.netnaphthyridine | 2-Chlorophenylboronic acids | Pd catalyst | 8-(2-Chlorophenyl)-2-methoxy nih.govresearchgate.netnaphthyridine derivatives | nih.gov |

| Buchwald-Hartwig | 2-Chloro-1,5-naphthyridines | Amines | Pd catalyst, XantPhos | 2-Amino-1,5-naphthyridine derivatives | mdpi.com |

The bromine atom at the 8-position can direct metalation at the adjacent C7 position. This involves a halogen-metal exchange, typically using organolithium reagents at low temperatures, to generate a lithiated intermediate. This powerful intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the C7 position. While direct examples for this compound are not explicitly detailed, this strategy is a well-established method for the functionalization of bromo-aromatic compounds.

Reactions of the Methyl Group at Position 2

The methyl group at the 2-position of the 1,5-naphthyridine ring exhibits reactivity analogous to a benzylic methyl group, making it amenable to functionalization and side-chain modifications.

The methyl group can undergo radical bromination using reagents like N-bromosuccinimide (NBS) under photochemical or thermal initiation to yield the corresponding 2-(bromomethyl)-1,5-naphthyridine (B1640327) derivative. This brominated intermediate serves as a versatile precursor for further nucleophilic substitutions, allowing for the introduction of a variety of functional groups. While the search results specifically mention the bromination of 2-methyl-1,8-naphthyridine derivatives, the same principle applies to the 1,5-naphthyridine isomer. ciac.jl.cn The acidity of the methyl protons is increased by the adjacent electron-withdrawing nitrogen atom, facilitating deprotonation and subsequent reactions.

The methyl group at the 2-position can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form new carbon-carbon bonds. These reactions typically proceed via an initial deprotonation of the methyl group with a strong base to generate a carbanion, which then acts as a nucleophile. For example, the condensation of 2-methyl-1,5-naphthyridine (B1205038) with aldehydes can lead to the formation of styryl-type derivatives. This type of reactivity is a common feature of methyl-substituted aza-aromatic compounds. researchgate.net

Electrophilic and Nucleophilic Reactivity of the 1,5-Naphthyridine Ring System

The reactivity of the 1,5-naphthyridine ring is analogous to that of quinoline (B57606), characterized by a general resistance to electrophilic attack and a predisposition to nucleophilic substitution. The presence of two nitrogen atoms in the bicyclic system significantly reduces the electron density of the aromatic rings, making them less susceptible to electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Naphthyridine Core

The 1,5-naphthyridine system is generally unreactive towards electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms. Reactions such as nitration and halogenation, which are common for benzene (B151609) and other electron-rich aromatic compounds, are difficult to achieve on the 1,5-naphthyridine core. The nitrogen atoms, being basic, are prone to protonation or coordination with Lewis acids under the conditions of many electrophilic substitution reactions, which further deactivates the ring system.

However, electrophilic attack can occur at the nitrogen atoms themselves. For instance, 1,5-naphthyridines readily react with alkyl halides to form N-alkylated quaternary salts. N-oxidation is another possible electrophilic reaction, which can subsequently activate the ring for further transformations. The presence of the electron-donating methyl group at the 2-position and the electron-withdrawing bromine atom at the 8-position in this compound would further influence the regioselectivity of any potential electrophilic attack, although specific studies on this compound are limited.

Nucleophilic Attack on the Naphthyridine Ring

The electron-deficient nature of the 1,5-naphthyridine ring system makes it a prime candidate for nucleophilic aromatic substitution (SNAr). Halogenated 1,5-naphthyridines, such as this compound, are particularly useful substrates for such reactions, where the halogen atom acts as a good leaving group.

The bromine atom at the 8-position is susceptible to displacement by a variety of nucleophiles. These reactions are typically carried out in the presence of a base and at elevated temperatures. For instance, amination reactions using various primary and secondary amines can be performed to introduce amino substituents at the 8-position. This approach has been utilized in the synthesis of biologically active 2,8-disubstituted-1,5-naphthyridine analogues. Similarly, alkoxides and thiolates can displace the bromide to form the corresponding ethers and thioethers.

The table below summarizes the expected nucleophilic substitution reactions on this compound based on the general reactivity of halo-1,5-naphthyridines.

| Nucleophile (Nu) | Reagent Example | Expected Product | General Conditions |

| Amine | R¹R²NH | 8-(R¹R²N)-2-methyl-1,5-naphthyridine | Base (e.g., Cs₂CO₃), High Temperature |

| Alkoxide | RONa | 8-(RO)-2-methyl-1,5-naphthyridine | Base, Solvent (e.g., ROH) |

| Thiolate | RSNa | 8-(RS)-2-methyl-1,5-naphthyridine | Base, Solvent |

Complexation Chemistry: this compound as a Ligand

The two nitrogen atoms of the 1,5-naphthyridine core are suitably positioned to act as N-donor atoms in the formation of metal complexes. Due to the geometry of the ring system, the two nitrogen atoms cannot coordinate to the same metal center, making 1,5-naphthyridines excellent bridging ligands that can link two metal centers. They can also act as monodentate ligands, coordinating through one of the nitrogen atoms. The presence of the bromo and methyl substituents in this compound can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and structure of the resulting metal complexes.

Coordination Modes with Transition Metals

As a ligand, this compound can adopt several coordination modes with transition metals. The most common mode is as a bridging ligand, where the N1 and N5 atoms coordinate to two different metal centers, forming a dinuclear complex. This bridging can lead to interesting magnetic and electronic interactions between the metal ions.

Alternatively, it can function as a monodentate ligand, coordinating through either the N1 or the N5 atom. The choice of the coordination site could be influenced by the steric bulk of other ligands on the metal and the electronic effects of the substituents on the naphthyridine ring. The methyl group at the 2-position might sterically hinder coordination at the N1 position to some extent.

In some cases, the bromine atom at the 8-position could also potentially be involved in coordination, although this is less common for simple halo-aromatic systems.

Synthesis and Characterization of Organometallic Complexes

The synthesis of organometallic complexes involving this compound as a ligand would typically involve the reaction of the ligand with a suitable metal precursor, such as a metal halide or a metal carbonyl compound, in an appropriate solvent. The stoichiometry of the reactants can be controlled to favor the formation of either mononuclear or dinuclear complexes.

The characterization of these complexes would rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the coordination of the ligand to the metal, as the chemical shifts of the protons and carbons on the naphthyridine ring would be expected to change upon complexation.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the coordination of the ligand by observing changes in the vibrational frequencies of the C=N and C=C bonds of the naphthyridine ring.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the complexes, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.

Elemental Analysis: This technique would be used to confirm the empirical formula of the synthesized complexes.

Advanced Spectroscopic and Structural Elucidation Methodologies for 8 Bromo 2 Methyl 1,5 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 8-Bromo-2-methyl-1,5-naphthyridine, a combination of 1D and 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling (J), and integration (number of protons). The aromatic region would show signals for the protons on the naphthyridine core, while the aliphatic region would feature a singlet for the methyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom.

Carbon NMR (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The spectrum would show signals for the nine carbon atoms of the this compound structure. The carbon attached to the bromine atom would be expected to appear at a characteristic chemical shift, as would the carbons of the two pyridine (B92270) rings and the methyl group carbon.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the complex spectral data, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, identifying which protons are adjacent to one another on the naphthyridine rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal of the atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2- and 3-bond) correlations between protons and carbons. This would be key to connecting the methyl group to its position at C2 and confirming the placement of protons relative to the quaternary (non-protonated) carbons, such as C8 (bearing the bromo group) and the bridgehead carbons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical technique for determining the precise molecular formula of a compound. For this compound (C₉H₇BrN₂), HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of bromine would be unequivocally confirmed by the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) in the mass spectrum. The measured mass would be compared to the theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared spectroscopy would identify the functional groups and bond vibrations present in the molecule. Key expected absorptions for this compound would include:

Aromatic C-H stretching vibrations typically above 3000 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic naphthyridine ring system, expected in the 1600-1450 cm⁻¹ region.

Aliphatic C-H stretching and bending from the methyl group.

A C-Br stretching vibration, which would appear in the fingerprint region at lower wavenumbers.

X-ray Crystallography for Definitive Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the ultimate proof of its structure. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and intermolecular interactions. It would unambiguously confirm the connectivity of the atoms, the planarity of the naphthyridine system, and the positions of the methyl and bromo substituents, leaving no doubt as to the compound's identity.

Based on a comprehensive search of available scientific literature, a detailed crystallographic study for the specific compound this compound, including its crystal growth, data collection parameters, and in-depth structural analysis, does not appear to be publicly available.

Therefore, it is not possible to provide the requested article with the specified detailed subsections on its advanced spectroscopic and structural elucidation. The generation of scientifically accurate content for the following sections is contingent on experimental data from X-ray crystallography, which has not been published for this particular molecule:

Conformational Analysis and Intermolecular Interactions

While information exists for structurally similar compounds, such as other isomers or derivatives of bromo-naphthyridine, a focused analysis strictly on this compound cannot be completed without the foundational crystal structure data.

Computational and Theoretical Investigations of 8 Bromo 2 Methyl 1,5 Naphthyridine Systems

Electronic Structure and Reactivity Studies using Quantum Chemical Methods

Quantum chemical methods are instrumental in detailing the electronic landscape of 8-Bromo-2-methyl-1,5-naphthyridine. These studies illuminate the distribution of electrons within the molecule, which governs its stability, reactivity, and physical properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the ground state properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), can determine its optimized geometric structure and electronic characteristics. researchgate.net

These calculations yield precise information on bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of the molecule. Furthermore, DFT is used to calculate key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. In studies of similar naphthyridine derivatives, these calculated electronic properties have been successfully correlated with their biological activity. researchgate.net

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound Note: The following data is illustrative of typical results from DFT calculations and is not derived from a specific experimental study on this exact compound.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -3150.78 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -1.21 |

| HOMO-LUMO Gap (eV) | 5.24 |

| Dipole Moment (Debye) | 2.89 |

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, offer another avenue for analyzing the electronic configuration of this compound. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can provide a detailed picture of electron correlation effects. In studies of related heterocyclic systems, ab initio techniques have been used in conjunction with other methods to reveal striking structural similarities between different types of molecular complexes. acs.org

Mechanistic Elucidation of Reactions involving this compound

Computational chemistry is invaluable for mapping out the intricate pathways of chemical reactions. For a substituted naphthyridine like this compound, these methods can predict how it will react and what products will form.

Understanding a chemical reaction requires identifying not just the reactants and products, but also the short-lived, high-energy structures known as transition states (TS). Computational methods allow for the location and characterization of these transition states, and the calculation of the energy barriers required to reach them.

For example, in the synthesis of related 1,8-naphthyridines via the Friedlander reaction, quantum chemical calculations have been used to propose a detailed, step-by-step mechanism. acs.org This involves identifying various intermediates (INT) and the transition states that connect them. The calculations revealed that the energy barriers for key steps, such as the formation of a nucleophilic intermediate (TS-1), were relatively low (e.g., 3 kcal mol⁻¹), explaining the efficiency of the reaction. acs.org A similar approach for this compound would clarify its reactivity in reactions such as nucleophilic substitution or cross-coupling.

When a reaction can potentially yield multiple isomers, computational chemistry can predict which product is most likely to form (regioselectivity) and in what spatial orientation (stereoselectivity). This is achieved by calculating the energy profiles of the different reaction pathways. The pathway with the lowest activation energy barrier is typically the most favorable, and its product will be the major one. For instance, in the functionalization of 1,5-naphthyridines, regioselectivity can be controlled by steric and electronic factors, which can be modeled computationally to predict the outcome of reactions like trifluoromethylation. mdpi.com Such predictive power is crucial for designing efficient and selective syntheses of complex molecules derived from this compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which aids in the structural confirmation and characterization of newly synthesized compounds. By simulating spectra, chemists can compare theoretical data with experimental results to validate a molecule's structure.

For this compound, Time-Dependent DFT (TD-DFT) can be used to predict its electronic absorption spectrum (UV-Vis). In studies of other novel naphthyridine derivatives, TD-DFT calculations have shown excellent agreement with experimental results, with deviations in the absorption maximum often being less than 2%. ias.ac.in Similarly, methods like Gauge-Independent Atomic Orbital (GIAO) are routinely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), while vibrational frequencies from DFT calculations can be compared with experimental Infrared (IR) and Raman spectra.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: This table illustrates how theoretical predictions are compared against experimental data. The values are hypothetical for this compound.

| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| UV-Vis (in CH₂Cl₂) | λmax (nm) | 315 nm | 318 nm |

| ¹H NMR (in CDCl₃) | δ for -CH₃ (ppm) | 2.68 ppm | 2.71 ppm |

| ¹³C NMR (in CDCl₃) | δ for C-Br (ppm) | 118.5 ppm | 119.2 ppm |

| IR | C=N Stretch (cm⁻¹) | 1610 cm⁻¹ | 1605 cm⁻¹ |

Scientific Inquiry into this compound Remains Largely Unexplored in Computational and Theoretical Chemistry

A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the growing interest in naphthyridine derivatives for their diverse applications in medicinal chemistry and materials science, this specific molecule has not been the subject of detailed theoretical studies regarding its nuclear magnetic resonance (NMR) properties, vibrational frequencies, or potential as a ligand in molecular modeling simulations.

Currently, there is no published research that specifically details the theoretical NMR chemical shift calculations or provides experimental validation for this compound. Such studies are crucial for confirming the molecular structure and understanding the electronic environment of the atoms within the molecule. Typically, density functional theory (DFT) methods, such as GIAO (Gauge-Including Atomic Orbital), are employed to predict ¹H and ¹³C NMR chemical shifts. These theoretical values are then compared with experimental data to assess the accuracy of the computational model and gain deeper insights into the compound's structure. The absence of this data for this compound limits a fundamental understanding of its spectroscopic characteristics.

Similarly, a detailed vibrational frequency analysis and the corresponding simulated infrared (IR) spectrum for this compound are not available in the current body of scientific literature. This type of analysis involves calculating the vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms. These calculated frequencies can then be used to simulate an IR spectrum, which can be compared with an experimentally obtained spectrum to identify characteristic functional groups and confirm the molecular structure. The lack of this information prevents a full characterization of the compound's vibrational properties.

Furthermore, molecular modeling studies exploring the potential of this compound as a ligand in receptor interactions are also absent from published research. While molecular docking and modeling are powerful tools to predict the binding affinity and mode of interaction of a ligand with a biological target, such investigations have not been reported for this specific compound. These studies are instrumental in the early stages of drug discovery for identifying potential therapeutic candidates.

While information exists for related but distinct compounds such as 8-Bromo-1,7-naphthyridine, 2-Methyl-1,8-naphthyridine, and other substituted naphthyridines, these findings cannot be directly extrapolated to this compound due to the unique influence of the substituent positions on the electronic and structural properties of the naphthyridine core. The specific placement of the bromo and methyl groups in the 1,5-naphthyridine (B1222797) scaffold will dictate its distinct chemical behavior and potential interactions.

The absence of computational and theoretical data for this compound highlights an opportunity for future research. Such studies would provide valuable insights into the fundamental properties of this molecule and could pave the way for its potential application in various fields of chemical science.

Advanced Applications in Materials Science and Photophysics

Development of Organic Light-Emitting Diode (OLED) Components and Organic Electronics

The 1,5-naphthyridine (B1222797) framework is a promising component in the design of materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs). While research may not focus exclusively on 8-Bromo-2-methyl-1,5-naphthyridine, closely related bromo-substituted 1,5-naphthyridines are instrumental as building blocks for multifunctional organic semiconductors.

For instance, derivatives synthesized from 4,8-dibromo-1,5-naphthyridine (B11799114) have been identified as promising candidates for OLED applications. nih.gov Through Suzuki cross-coupling reactions, the bromine atoms are substituted with various aryl groups to create a series of 4,8-substituted 1,5-naphthyridines. These materials exhibit significant thermal stability and possess opto-electrical properties suitable for use in OLEDs. nih.gov Quantum chemical calculations have suggested that these substituted 1,5-naphthyridines could function as blue-emitting materials, electron-transport materials, and hole-injecting/hole-transport materials. nih.gov Their low optical band gaps and blue fluorescence are key characteristics for developing high-efficiency OLEDs. nih.gov

Similarly, 1,5-naphthyridine-2,6-dione (NTD), a bis-lactam core, has been used to create multifunctional organic semiconductors for both organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org These materials demonstrate the versatility of the 1,5-naphthyridine scaffold in a range of optoelectronic devices. rsc.org

Table 1: Opto-electrical Properties of Functional Materials Derived from 1,5-Naphthyridine Precursors

| Property | Value Range | Application |

|---|---|---|

| Optical Band Gap | 2.77–3.79 eV | OLED Emitters |

| Emission Wavelength (λmax) | 400–521 nm | Blue-Emitting Materials |

| Electron Affinity (EA) | 2.38–2.72 eV | Electron-Transport Layers |

| Ionization Potential (IP) | 4.85–5.04 eV | Hole-Injecting/Transport Layers |

Design and Synthesis of Novel Dye Molecules

The synthesis of novel dye molecules often involves the chemical modification of core heterocyclic structures. Bromo-substituted heterocycles like this compound are valuable intermediates in this process. The bromine atom can be readily converted into other functional groups, such as amino groups, which are precursors for the synthesis of azo dyes.

The general synthesis of azo dyes involves two primary steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich species like a phenol or another aromatic amine. nih.gov An amino-derivative of 2-methyl-1,5-naphthyridine (B1205038), which could be synthesized from this compound, could serve as the amine component. The resulting azo dye would incorporate the rigid, planar naphthyridine system, which could lead to unique photophysical properties, such as specific colors and high molar extinction coefficients. The incorporation of such heterocyclic systems allows for the rational design of dyes for various applications, from textiles to advanced optical materials.

Fabrication of Luminescent and Fluorescent Materials

The 1,5-naphthyridine core is an excellent platform for creating luminescent and fluorescent materials due to its rigid structure and tunable electronic properties. The functionalization of this core, often beginning with halogenated precursors, allows for the development of materials with tailored emission characteristics.

For example, a fluorescent amino acid incorporating a 1,5-naphthyridin-2(1H)-one fluorophore has been developed that exhibits polarity-sensitive fluorescence. researchgate.net This sensitivity allows it to be used in peptides for the ratiometric detection of biomolecular interactions. researchgate.net Furthermore, heteroleptic platinum(II) complexes containing 1,5-naphthyridin-4-ol derivatives have been synthesized and characterized for their electroluminescent properties. rsc.org These complexes exhibit emission in the near-infrared (NIR) region, with non-dopant OLEDs achieving external quantum efficiencies as high as 10.1%. rsc.org The synthesis of these advanced materials relies on the ability to functionalize the naphthyridine scaffold, a process where bromo-derivatives serve as key starting points.

Table 2: Photoluminescence Properties of Materials Based on the 1,5-Naphthyridine Scaffold

| Material Type | Emission Wavelength (λmax) | Key Feature/Application |

|---|---|---|

| 1,5-Naphthyridin-2(1H)-one Fluorophore | 370/480 nm (Ratiometric) | Polarity-Sensitive Fluorescent Sensor |

Utilization in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. longdom.org The 1,5-naphthyridine unit is a valuable component in this field due to its two nitrogen atoms, which can act as ligands for metal ions. For geometric reasons, the two nitrogen donors of a single 1,5-naphthyridine molecule typically cannot bind to the same metal atom, making it an excellent bridging ligand for the construction of coordination polymers and other complex supramolecular assemblies. nih.gov

The process of self-assembly, where molecules spontaneously organize into well-defined structures, is central to creating these complex architectures. nih.gov By using kinetically labile metal-ligand interactions, complex structures can form through a self-correction process. nih.gov The 8-bromo substituent on the 2-methyl-1,5-naphthyridine core provides a site for introducing other coordinating groups, allowing for the design of intricate, multi-dentate ligands. These tailored ligands can then self-assemble with metal ions to form discrete, ordered structures with specific functions, such as molecular cages, racks, or grids.

Applications in Advanced Functional Materials (e.g., Sensors, Optoelectronic Devices)

The versatile properties of materials derived from this compound and related compounds lead to their use in a variety of advanced functional materials.

Optoelectronic Devices: As discussed previously, derivatives of 1,5-naphthyridine are used in OLEDs, OPVs, and OFETs. nih.govrsc.org Platinum complexes based on this scaffold have been used to create high-performance NIR OLEDs, demonstrating their utility in specialized optoelectronic applications. rsc.org

Sensors: The inherent fluorescence of many naphthyridine derivatives makes them ideal for use in chemical sensors. The fluorescence behavior of certain emissive naphthyridine derivatives has been used to create a sensor for identifying various primary, secondary, and tertiary amines. nih.gov In another application, nanoparticles functionalized with a naphthyridine receptor have been developed for the sensitive and selective fluorescence detection of guanosine nucleotides over other nucleotides like adenine, cytosine, and thymidine. researchgate.net A new class of fluorescent probes based on a 1,8-naphthyridine (B1210474) framework has also been designed for sensing amines and proteins in aqueous media. nih.gov The synthesis of these functional sensor molecules often relies on the modification of a bromo-naphthyridine precursor to attach the specific binding sites or signaling units required for detection.

Q & A

Basic Research Questions

Q. How can researchers optimize the bromination of 1,5-naphthyridine derivatives to synthesize 8-Bromo-2-methyl-1,5-naphthyridine?

- Methodological Answer : Direct bromination of 1,5-naphthyridine typically requires substrate-specific conditions. For example, bromination using phosphorus tribromide (PBr₃) or phosphoryl bromide (POBr₃) under reflux in non-polar solvents (e.g., CCl₄) yields mono- or di-brominated products depending on reaction time and stoichiometry . To favor 8-bromo substitution, pre-functionalization with a methyl group at the 2-position may sterically direct bromination to the 8-position. Reaction monitoring via TLC or HPLC and purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended. Validate regioselectivity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What are the standard protocols for characterizing this compound and verifying its purity?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Compare chemical shifts with literature values for analogous naphthyridines (e.g., 3-Bromo-1,5-naphthyridine δH ~8.9 ppm for aromatic protons) .

- FTIR : Confirm absence of O-H/N-H stretches (indicative of unreacted precursors) and presence of C-Br stretches (~500–600 cm⁻¹) .

- Chromatography : Use HPLC (C18 column, MeOH/H₂O mobile phase) or GC-MS to assess purity (>98% for synthetic intermediates).

- Elemental Analysis : Match experimental C/H/N/Br percentages with theoretical values (e.g., C₉H₇BrN₂: C 49.35%, H 3.23%, N 12.79%, Br 36.63%) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or heat .

- Waste Disposal : Neutralize brominated byproducts with aqueous NaHCO₃ before disposal. Follow institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can this compound serve as an intermediate for synthesizing antimalarial or anticancer derivatives?

- Methodological Answer : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce pharmacophores. For example:

- Antimalarial Derivatives : React with 2-diethylaminoethylamine under Pd catalysis (Pd(OAc)₂, P(o-tol)₃, Bu₃N) at 160°C (sealed tube, 20 h) to yield amino-substituted analogs with demonstrated antimalarial activity .

- Cytotoxic Agents : Couple with 4-hydroxyphenyl groups via Ullmann coupling (CuSO₄, NH₄OH, 75°C, 40 h) to generate derivatives tested against MCF7 cells . Optimize reaction yields by screening Pd/Cu catalysts and solvent systems (e.g., DMF vs. toluene) .

Q. How should researchers address contradictions in bioactivity data for this compound derivatives across studies?

- Methodological Answer :

- Replicate Experiments : Confirm activity using standardized assays (e.g., fixed IC₅₀ protocols for antimalarial/cytotoxicity testing) .

- Control Variables : Compare solvent effects (DMSO vs. saline), cell lines, and incubation times.

- Structural Validation : Re-examine NMR/MS data to rule out regioisomeric impurities (e.g., 3-Bromo vs. 8-Bromo substitution) .

- Collaborative Analysis : Share raw data with peers to identify methodological discrepancies (e.g., assay sensitivity, statistical thresholds) .

Q. What strategies can resolve low yields in palladium-catalyzed cross-coupling reactions using this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or Pd₂(dba)₃ with ligands such as XPhos or SPhos to enhance oxidative addition .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, MeCN) for better solubility. Additives like KI or Cs₂CO₃ may improve reactivity .

- Microwave Assistance : Reduce reaction time and improve yields (e.g., 30 min at 120°C vs. 24 h conventional heating) .

- Byproduct Analysis : Use GC-MS or LC-MS to identify inhibitory side products (e.g., debrominated species) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.